molecular formula C9H11FO B6325908 2-Ethoxy-4-fluoro-1-methylbenzene CAS No. 1691815-54-9

2-Ethoxy-4-fluoro-1-methylbenzene

Cat. No. B6325908
CAS RN: 1691815-54-9
M. Wt: 154.18 g/mol
InChI Key: FKORLHYDSIYZRL-UHFFFAOYSA-N
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Description

“2-Ethoxy-4-fluoro-1-methylbenzene” is an organic compound. It consists of a benzene ring, which is a cyclic compound with 6 carbon atoms, with ethoxy (C2H5O-), fluoro (F-), and methyl (CH3-) groups attached to it .


Synthesis Analysis

The synthesis of such a compound would likely involve electrophilic aromatic substitution reactions, where an electrophile replaces a hydrogen atom in the aromatic system . The specifics of the synthesis would depend on the starting materials and the conditions under which the reaction is carried out .


Molecular Structure Analysis

The molecular structure of “2-Ethoxy-4-fluoro-1-methylbenzene” would consist of a benzene ring with the ethoxy, fluoro, and methyl groups attached to the 2nd, 4th, and 1st carbon atoms, respectively .


Chemical Reactions Analysis

As an aromatic compound, “2-Ethoxy-4-fluoro-1-methylbenzene” could undergo various types of reactions, including electrophilic aromatic substitution . The specifics of the reactions would depend on the conditions and the reactants used .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Ethoxy-4-fluoro-1-methylbenzene” would depend on its molecular structure. As an aromatic compound, it would likely be stable and relatively unreactive . It would likely be a liquid at room temperature .

Scientific Research Applications

Organic Synthesis

2-Ethoxy-4-fluoro-1-methylbenzene: is a valuable intermediate in organic synthesis. Its structure allows for reactions at the benzylic position, which can undergo free radical bromination or nucleophilic substitution . This compound can serve as a precursor for synthesizing more complex molecules used in pharmaceuticals and agrochemicals.

Chemical Education

As an example of a substituted benzene derivative, 2-Ethoxy-4-fluoro-1-methylbenzene can be used in chemical education to teach nomenclature and reaction mechanisms, particularly those involving electrophilic aromatic substitution and nucleophilic substitution at the benzylic position .

Thermophysical Research

The thermophysical properties of 2-Ethoxy-4-fluoro-1-methylbenzene can be of interest in research focused on the thermal behavior of organic compounds. Understanding its properties can contribute to the development of new materials with desired thermal characteristics .

Mechanism of Action

The mechanism of action of “2-Ethoxy-4-fluoro-1-methylbenzene” in a chemical reaction would depend on the type of reaction. In an electrophilic aromatic substitution reaction, for example, the aromatic ring would react with an electrophile, leading to the substitution of a hydrogen atom .

Safety and Hazards

Like many organic compounds, “2-Ethoxy-4-fluoro-1-methylbenzene” could pose certain hazards. It could be harmful if ingested or inhaled, and it could cause skin and eye irritation . Proper safety measures should be taken when handling it .

Future Directions

The future directions for the study and use of “2-Ethoxy-4-fluoro-1-methylbenzene” could include exploring its potential applications in various fields, such as organic synthesis or materials science .

properties

IUPAC Name

2-ethoxy-4-fluoro-1-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FO/c1-3-11-9-6-8(10)5-4-7(9)2/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKORLHYDSIYZRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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